beta-Chloro-p-nitrocinnamaldehyde
Overview
Description
Beta-Chloro-p-nitrocinnamaldehyde: is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . This compound is characterized by the presence of a chlorine atom and a nitro group attached to a cinnamaldehyde backbone. It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Chloro-p-nitrocinnamaldehyde can be synthesized through various synthetic routes involving the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-nitrobenzaldehyde with beta-chloroacrolein in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Beta-Chloro-p-nitrocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of beta-chloro-p-aminocinnamaldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst like are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of beta-chloro-p-nitrocinnamic acid.
Reduction: Formation of beta-chloro-p-aminocinnamaldehyde.
Substitution: Formation of various substituted cinnamaldehyde derivatives.
Scientific Research Applications
Beta-Chloro-p-nitrocinnamaldehyde has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which beta-Chloro-p-nitrocinnamaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. The presence of the nitro group and chlorine atom plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
4-Nitrocinnamaldehyde: Lacks the chlorine atom but shares the nitro group and cinnamaldehyde backbone.
Beta-Chloro-p-aminocinnamaldehyde: Similar structure but with an amino group instead of a nitro group.
Beta-Chloro-p-nitrobenzaldehyde: Contains the nitro and chlorine groups but lacks the cinnamaldehyde backbone.
Uniqueness: Beta-Chloro-p-nitrocinnamaldehyde is unique due to the combination of the nitro group and chlorine atom on the cinnamaldehyde backbone, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-3-(4-nitrophenyl)prop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPVZOJJVXTLKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288440 | |
Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2888-10-0 | |
Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2888-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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